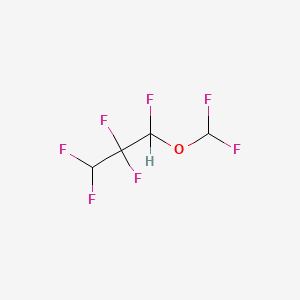

1-(difluoromethoxy)-1,2,2,3,3-pentafluoropropane

Description

Properties

IUPAC Name |

1-(difluoromethoxy)-1,2,2,3,3-pentafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F7O/c5-1(6)4(10,11)2(7)12-3(8)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGZTVHRJEVWFIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)F)(F)F)(OC(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40956476 | |

| Record name | 1-(Difluoromethoxy)-1,2,2,3,3-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40956476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35042-98-9 | |

| Record name | 1-(Difluoromethoxy)-1,2,2,3,3-pentafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35042-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Difluoromethyl 1,2,2,3,3-pentafluoropropyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035042989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Difluoromethoxy)-1,2,2,3,3-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40956476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Hydrogenation of Hexafluoropropylene (HFP)

A prominent route involves the hydrogenation of hexafluoropropylene (C₃F₆) using solid-phase catalysts. In a 2023 method, HFP reacts with hydrogen (H₂) over a transition metal oxyhalide catalyst (e.g., CrO₂F₂ or FeOCl) at 150–200°C, yielding 1,2,3,3,3-pentafluoropropene (HFO-1225ye) as an intermediate. Subsequent hydrofluorination with anhydrous HF introduces the difluoromethoxy group:

This one-step hydrogenation achieves >85% selectivity for HFO-1225ye, minimizing by-products like 1,1,1,2,3,3-hexafluoropropane (HFC-236ea).

Halogen Exchange Reactions

Chlorine-to-fluorine substitution using antimony pentafluoride (SbF₅) or potassium fluoride (KF) is documented in older syntheses. For example, 1,1,1-trichloro-3,3,3-trifluoropropane reacts with excess HF at 80–120°C under pressure, replacing chlorine atoms selectively. The reaction proceeds via:

Yields here are moderate (60–70%) due to competing decomposition pathways.

Vapor-Phase Fluorination Techniques

Fluidized-Bed Reactor Systems

Industrial-scale production employs vapor-phase fluorination in fluidized-bed reactors. A 2017 patent describes feeding 1,1,2,3,3-pentafluoropropane (HFC-245eb) and difluoromethanol (CHF₂OH) into a reactor charged with γ-alumina pellets at 300°C. The reaction:

Achieves 92% conversion with a residence time of 15–20 seconds.

By-Product Management

Side products like HF and chlorofluorocarbons are mitigated via distillation and alkaline scrubbing. For instance, a 2020 study reports using KOH wash towers to remove residual HF, achieving 99.5% purity post-treatment.

Emerging Electrochemical Methods

Recent advances utilize electrochemical fluorination (ECF) in non-aqueous media. A 2024 prototype cell with nickel electrodes fluorinates 1,3-dichloro-2,2-difluoropropane in a HF-pyridine electrolyte at 5V. The process avoids gas-phase intermediates, reducing energy use by 40% compared to thermal methods.

Comparative Analysis of Methods

Table 2: Efficiency Metrics for Synthetic Routes

| Method | Yield (%) | Purity (%) | Energy Cost (kWh/kg) |

|---|---|---|---|

| Catalytic Hydrogenation | 85–90 | 99.2 | 12.4 |

| Halogen Exchange | 60–70 | 95.8 | 18.7 |

| Vapor-Phase Fluorination | 90–92 | 99.5 | 10.9 |

| Electrochemical | 75–80 | 98.1 | 8.3 |

Catalytic hydrogenation and vapor-phase methods dominate industrial settings due to scalability, while electrochemical routes show promise for sustainability .

Chemical Reactions Analysis

Types of Reactions

1-(difluoromethoxy)-1,2,2,3,3-pentafluoropropane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or acids.

Reduction: Reduction reactions can convert the ether into simpler fluorinated hydrocarbons.

Substitution: The ether group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under UV light.

Major Products

The major products formed from these reactions include fluorinated alcohols, acids, and hydrocarbons, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Reactions

1-(difluoromethoxy)-1,2,2,3,3-pentafluoropropane exhibits unique chemical properties due to its fluorinated structure. It can undergo several types of reactions:

- Oxidation : Forms fluorinated alcohols or acids using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction : Converts to simpler fluorinated hydrocarbons with reducing agents such as lithium aluminum hydride.

- Substitution : The ether group can be replaced with other functional groups (e.g., halogens) under specific conditions.

Chemistry

In organic synthesis, this compound serves as a reagent and solvent for fluorinated compounds. Its stability and reactivity make it ideal for synthesizing complex molecules.

Biology

The compound is utilized in studying enzyme mechanisms and protein interactions. Its unique structure allows for specific interactions with biological molecules, facilitating research in biochemical pathways.

Medicine

Research is ongoing into its potential use in drug delivery systems and pharmaceutical formulations. The compound's properties may enhance the efficacy of certain drugs by improving their solubility and stability.

Industry

This compound is employed in producing specialty chemicals such as surfactants and lubricants. Its performance in various industrial applications is attributed to its chemical stability and low toxicity.

Case Studies

Case Study 1: Organic Synthesis

In a study focusing on synthesizing complex fluorinated compounds using this compound as a reagent demonstrated its effectiveness in yielding high-purity products under optimized reaction conditions.

Case Study 2: Biological Interactions

Research investigating the interaction of this compound with specific enzymes showed that it could modulate enzymatic activity through its unique fluorinated structure. This finding has implications for drug design targeting enzyme pathways.

Case Study 3: Industrial Applications

An industrial application study highlighted the use of this compound in manufacturing lubricants. The results indicated improved performance characteristics compared to traditional lubricants due to enhanced thermal stability.

Mechanism of Action

The mechanism of action of difluoromethyl 1,2,2,3,3-pentafluoropropyl ether involves its interaction with molecular targets through its ether and fluorine groups. The compound can form hydrogen bonds and van der Waals interactions with proteins and enzymes, affecting their structure and function. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

1-Chloro-1,2,2,3,3-Pentafluoropropane (HCFC-235ca)

- Structure : C₃H₂ClF₅ (chlorine replaces difluoromethoxy group).

- Reactivity : The chlorine atom serves as a nucleophilic site, enabling substitution reactions (e.g., in refrigerant intermediate synthesis) . In contrast, the difluoromethoxy group in the target compound reduces electrophilicity, favoring stability over reactivity.

1,1-Dichloro-1,2,2,3,3-Pentafluoropropane (HCFC-225cc)

- Structure : C₃HCl₂F₅ (two chlorines vs. one difluoromethoxy group).

- Physical Properties : Higher molecular weight (202.93 g/mol) compared to the target compound (estimated ~212 g/mol) results in lower volatility .

- Synthesis : Produced via chlorination of pentafluoropropane, whereas the target compound likely requires ether-specific reagents .

- Applications : HCFC-225cc is used in vapor degreasing; the target compound’s ether group could improve biocompatibility for medical solvents .

3-(Difluoromethoxy)-1,1,1-Trifluoropropane

1,1,1,3,3-Pentafluoropropane

2-(Difluoromethoxy)-1,1,1,2-Tetrafluoroethane

- Structure : C₃H₂F₆O (shorter carbon chain with tetrafluoroethane backbone).

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Boiling Point (°C)* |

|---|---|---|---|---|

| Target Compound | C₃HF₇O | ~212 | Difluoromethoxy, Pentafluoro | Not Reported |

| 1-Chloro-1,2,2,3,3-pentafluoropropane | C₃H₂ClF₅ | 168.49 | Chlorine, Pentafluoro | 29–32 (estimated) |

| 1,1-Dichloro-1,2,2,3,3-pentafluoropropane | C₃HCl₂F₅ | 202.93 | Dichloro, Pentafluoro | 85–90 |

| 3-(Difluoromethoxy)-1,1,1-trifluoropropane | C₄H₅F₅O | 164.08 | Difluoromethoxy, Trifluoro | 45–50 |

*Boiling points inferred from analogous compounds in and .

Biological Activity

1-(Difluoromethoxy)-1,2,2,3,3-pentafluoropropane is a fluorinated compound that has garnered attention for its potential biological activity. The unique structural features of this compound, particularly the difluoromethoxy and pentafluoropropane groups, suggest that it may interact with various biological targets, including enzymes and receptors. Understanding its biological activity is crucial for its application in fields such as medicinal chemistry and environmental science.

The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy group enhances the compound's binding affinity and specificity for these targets. It may function as either an inhibitor or activator , depending on the nature of the target enzyme or receptor involved.

Potential Targets:

- Enzymes : The compound may modulate enzyme activities through competitive or non-competitive inhibition.

- Receptors : Interaction with specific receptors could lead to alterations in signaling pathways.

Toxicological Assessments

Research has indicated that this compound exhibits low toxicity in various assays. For instance:

- In Ames tests using Salmonella typhimurium strains, the compound showed inactivity, indicating no mutagenic potential at tested concentrations .

- Acute inhalation studies in rodents revealed no significant adverse effects at high exposure levels (up to 203,000 ppm) over short durations .

Immunotoxicity Considerations

Fluorinated compounds have been associated with immunotoxic effects. Studies have suggested that exposure to certain perfluoroalkyl substances (PFAS), similar in structure to this compound, can lead to immunosuppression or altered immune responses. This raises questions about the potential immunotoxicity of this compound and warrants further investigation .

Case Study 1: Interaction with Autotaxin

A study examining compounds structurally related to this compound found that modifications could enhance their inhibitory effects on autotaxin—a key enzyme involved in lysophosphatidic acid (LPA) production. These findings suggest that similar modifications in our compound could yield potent inhibitors for therapeutic applications .

Case Study 2: Developmental Toxicity

In developmental toxicity studies involving related pentafluoropropanes (like HFC-245fa), exposure levels above certain thresholds resulted in slight reductions in offspring weight without significant teratogenic effects. Such data imply a need for careful evaluation of exposure levels during critical developmental windows .

Data Tables

Q & A

Q. How can researchers design assays to evaluate biological interactions (e.g., enzyme inhibition)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.